Bis(2-ethylhexyl)amine
Overview
Description
Bis(2-ethylhexyl)amine, a versatile chemical compound, is utilized as an effective organocatalyst in the synthesis of racemic compounds, particularly in reactions involving α,β-unsaturated aldehydes and an iminium ion. Its role in catalyzing such chemical reactions highlights its significance in organic synthesis and potential applications in various chemical processes (Hayashi, Han, & Mori, 2023).
Synthesis Analysis
The synthesis of Bis(2-ethylhexyl)amine and related compounds often involves multi-step chemical processes. For instance, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, serving as tetradentate ligands, are synthesized from 2,4,6-trichloro-1,3,5-triazine in a process showcasing the compound's foundational role in complex synthesis pathways (Hermon & Tshuva, 2008). Additionally, the synthesis of bis(hydroxylmethylfurfuryl)amine monomers from 5-hydroxymethylfurfural via reductive amination exemplifies the compound's utility in creating functional biopolymers (Xu et al., 2016).
Molecular Structure Analysis
The molecular structure and electronic configuration of Bis(2-ethylhexyl)amine play a critical role in its reactivity and interaction with other compounds. The structure of bis(mu-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands, for instance, provides insights into the compound's coordination behavior and electronic properties (Itoh et al., 2001).
Chemical Reactions and Properties
Bis(2-ethylhexyl)amine participates in various chemical reactions, demonstrating its versatility as a reactant and catalyst. Its involvement in the synthesis of bis[1-diethoxyphosphorylalkyl]amines through the reaction of aromatic aldehydes with ammonia and diethyl phosphite, followed by chlorotrimethylsilane treatment, highlights its reactivity and potential in organic synthesis (Kaboudin & Moradi, 2006).
Physical Properties Analysis
The physico-chemical properties of Bis(2-ethylhexyl)amine, such as its behavior in surfactant-based liquid mixtures, are influenced by its molecular structure and interactions with other compounds. The investigation of Bis(2-ethylhexyl)amine plus octanoic acid mixtures reveals significant conductivity enhancements, showcasing the compound's unique properties in molecular self-assembly and surfactant systems (Calandra et al., 2012).
Chemical Properties Analysis
The chemical properties of Bis(2-ethylhexyl)amine, such as its role in catalyzing reactions and forming complexes, underscore its utility in various chemical contexts. For example, the activation of a bis(phenoxy-amine)ZrMe2 complex by B(C6F5)3 to obtain an ion pair with a methylborate counterion in the second coordination sphere illustrates the compound's reactivity and potential for use in olefin polymerization (Ciancaleoni et al., 2009).
Scientific Research Applications
Surfactant-Based Liquid Systems : Bis(2-ethylhexyl)amine (BEEA) combined with octanoic acid forms mixtures with enhanced conductivity, providing insights into molecular self-assembly in surfactant-based liquid systems, beneficial for designing novel materials (Calandra et al., 2012).
Synthetic Lubricant Production : In the non-catalytic synthesis of bis(2-ethylhexyl)sebacate, a synthetic lubricant used in aerospace and automotive industries, bis(2-ethylhexyl)amine plays a role, particularly in reactions under subcritical conditions without external catalysts (Narayan & Madras, 2017).
Photophysical Properties in Amphiphilic Solvents : Bis(2-ethylhexyl)amine is used to study the photophysical properties of photochromic compounds, offering a new chemical environment that affects solvent-solute interactions (Corici et al., 2019).
Ionic Liquids Development : Creating ionic liquids with bis(2-ethylhexyl)dimethylammonium cation derived from bis(2-ethylhexyl)amine demonstrates high stability against strong bases, which is significant for applications requiring base-resistant materials (Lethesh et al., 2014).
Photoluminescent Materials : In the creation of novel photoluminescent materials, bis(2-ethylhexyl)amine is used in combination with surfactants and metal derivatives, highlighting its potential in dye lasers, optical amplifiers, and solar concentrators (Castiglione et al., 2011).
Environmental Analysis : Bis(2-ethylhexyl)amine, identified as a priority pollutant in soils due to its widespread use in plastic products, necessitates rapid and reproducible analytical procedures for environmental monitoring (Ma & Frederick, 1996).
Aptasensor Development : A SERS-based aptasensor utilizing bis(2-ethylhexyl)amine demonstrates the potential for sensitive, selective, and rapid detection of trace environmental and food contaminants (Tu et al., 2019).
Gold Extraction : In the extraction of Au(I) from alkaline cyanide solutions, bis(2-ethylhexyl)amine is part of a synergistic mixture that significantly enhances extraction efficiency, indicating its relevance in metallurgy and recycling (Yang et al., 2016).
Sewage Treatment : Bis(2-ethylhexyl)amine is monitored in sewage treatment plants to understand its removal efficiency and impact on environmental safety (Marttinen et al., 2003).
Toxicological Studies : Investigating the oral toxicity of bis(2-ethylhexyl)amine in rats during pregnancy and lactation highlights its potential health effects and the necessity for safety assessments in plastics technology (Arcadi et al., 1998).
Safety And Hazards
Future Directions
Bis(2-ethylhexyl)amine has potential specialized applications . It has been used in the synthesis of stable nanosized CdS particles coated by an oriented monolayer of chemically bonded BEA molecules . It is also a suitable organocatalyst to prepare racemic compounds in the reactions of α,β-unsaturated aldehydes involving an iminium ion .
Relevant Papers Bis(2-ethylhexyl)amine has been studied as an effective organocatalyst for the racemic reactions of α,β-unsaturated aldehydes involving an iminium ion . It has also been studied as a solvent medium for lithium-ions .
properties
IUPAC Name |
2-ethyl-N-(2-ethylhexyl)hexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIKULLUBZKPDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35N | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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DSSTOX Substance ID |
DTXSID7025053 | |
Record name | 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine | |
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Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-diethylhexylamine is a clear colorless liquid with a slight ammonia-like odor. (NTP, 1992), Liquid, Clear colorless liquid with a slight ammonia-like odor; [CAMEO] | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | |
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Record name | Di-(2-ethylhexyl)amine | |
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Boiling Point |
538 °F at 760 mmHg (NTP, 1992) | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Flash Point |
270 °F (NTP, 1992), 270 °F | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Record name | Di-(2-ethylhexyl)amine | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Density |
0.8062 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Vapor Density |
8.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg] | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Product Name |
Bis(2-ethylhexyl)amine | |
CAS RN |
106-20-7, 27214-52-4 | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Record name | Bis(2-ethylhexyl)amine | |
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Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | |
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